4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
CAS No. |
1368362-02-0 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-hydroxy-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(8)4(6-7)5(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
NMTJRPWXNJNNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Methyl Hydrazine with 3-Formyl-4-hydroxy-2-oxobutanoic Acid Derivatives
Overview:
This classical approach involves condensing methyl hydrazine with a 3-formyl-4-hydroxy-2-oxobutanoic acid derivative, followed by cyclization and oxidation steps to yield the target compound.
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Synthesis of 3-formyl-4-hydroxy-2-oxobutanoic acid | Oxidation of suitable precursors or via formylation of hydroxy acids | Literature suggests formylation using formyl donors under controlled conditions |
| 2 | Condensation with methyl hydrazine | Mix with methyl hydrazine hydrate in ethanol, reflux at 80°C | Facilitates formation of hydrazone intermediate |
| 3 | Cyclization to pyrazole ring | Heating under reflux with acid catalyst (e.g., acetic acid) | Promotes ring closure |
| 4 | Oxidation and hydrolysis | Mild oxidants (e.g., hydrogen peroxide) and aqueous acid to introduce the carboxylic acid group | Ensures formation of the hydroxy group at position 4 |
- Straightforward, utilizing readily available reagents.
- Suitable for scale-up with controlled conditions.
- Moderate yields (~50-70%).
- Requires careful control of reaction conditions to prevent side reactions.
Method 2: Multi-step Synthesis via Difluoromethyl Precursors (Patent CN111362874B)
Overview:
This method involves initial synthesis of a difluoromethyl-substituted pyrazole intermediate, followed by hydrolysis to introduce the carboxylic acid functionality.
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Preparation of α,β-unsaturated ester | Claisen condensation of ethyl acetoacetate derivatives | Standard method for constructing the pyrazole precursor |
| 2 | Introduction of difluoromethyl group | Reaction with 2,2-difluoroacetyl halide in organic solvent at low temperature | Achieves selective substitution at the 3-position |
| 3 | Condensation with methyl hydrazine | In presence of a catalyst (e.g., NaI or KI), at low temperature | Facilitates ring formation |
| 4 | Cyclization and hydrolysis | Heating under reduced pressure, acidification with HCl to yield the carboxylic acid | Purification via recrystallization |
- High purity (>99%) and yield (~75%).
- Suitable for large-scale production.
- The process reduces isomer formation and side reactions.
- Multi-step process requiring precise control of reaction parameters.
- Use of difluorinated reagents necessitates safety precautions.
Method 3: Acidification of Sodium Enolate of Alkyl Difluoroacetoacetate (Patent WO2014120397A1)
Overview:
This approach involves enolate chemistry, where alkyl difluoroacetoacetates are converted into the target compound via acidification and ring closure.
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Formation of sodium enolate | Reaction of alkyl difluoroacetoacetate with sodium hydride in THF | Forms reactive enolate intermediate |
| 2 | Carbonation to form carboxylic acid | Bubbling CO₂ into the enolate solution | Converts enolate into carboxylic acid |
| 3 | Extraction and purification | Acidification with HCl, extraction with ethyl acetate, vacuum evaporation | Yields crude product, further purified by recrystallization |
- Simplifies the synthesis by direct formation of the carboxylic acid.
- High yield (~80%) and purity.
- Requires handling of reactive sodium hydride.
- Suitable for laboratory scale with adaptation for industrial scale.
Comparative Data Table
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Method 1 | 3-formyl-4-hydroxy-2-oxobutanoic acid | Methyl hydrazine, acid catalyst | 50-70 | Moderate | Simplicity, readily available reagents | Moderate yield, side reactions possible |
| Method 2 | Ethyl difluoroacetate derivatives | Difluoroacetyl halide, methyl hydrazine | 75 | >99 | High purity, scalable | Multi-step, requires precise control |
| Method 3 | Alkyl difluoroacetoacetate | Sodium hydride, CO₂ | 80 | >98 | Direct approach, high yield | Handling reactive reagents |
Summary and Recommendations
The most efficient and industrially viable method appears to be Method 2 , involving multi-step synthesis from ethyl difluoroacetate derivatives, due to its high yield, purity, and scalability. The process benefits from well-established organic reactions such as Claisen condensation, halogenation, and cyclization, with the advantage of reducing isomer formation.
Method 3 offers a simplified route with high yield but requires handling hazardous reagents like sodium hydride, making it more suitable for specialized laboratories.
Method 1 remains a classical approach, suitable for small-scale synthesis or exploratory research, but less optimal for large-scale production due to moderate yields.
Final Remarks
The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a multi-faceted process that can be optimized based on resource availability, safety considerations, and production scale. The advances in patent literature demonstrate significant progress in improving yields, purity, and operational simplicity, with the difluoromethyl substituted pathways being particularly promising for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, COOH): The 4-chloro analog (CAS 84547-83-1) exhibits reduced solubility compared to the hydroxylated target compound, which impacts its utility in aqueous formulations . Hydroxyl vs. Positional Isomerism: The 5-hydroxy isomer (CAS 694-48-4) demonstrates how minor structural changes (OH at position 5 vs. 4) alter physicochemical behavior and biological interactions .
Synthetic Routes: Carboxylic acid derivatives are commonly synthesized via ester hydrolysis (e.g., using KOH in methanol) or Curtius reactions, as seen in 3-ureidopyrazole synthesis . Allyl and isopropyl substituents (e.g., and ) require specialized alkylation steps, increasing synthetic complexity .
Chlorinated analogs (e.g., CAS 84547-83-1) are often used in agrochemicals due to their stability and lipophilicity .
Biological Activity
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 1368362-02-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a hydroxyl group and a carboxylic acid functional group, contributing to its unique reactivity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 142.11 g/mol
- Structural Characteristics : The presence of a hydroxyl group (-OH) and a carboxylic acid (-COOH) enhances its solubility and reactivity, making it suitable for various biological applications.
Biological Activities
Research indicates that 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives of pyrazole have shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC values ranging from 2.43 to 14.65 µM .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. While specific MIC values for 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid are not widely reported, similar compounds in its class have demonstrated effective antimicrobial properties .
- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
The mechanisms underlying the biological activities of 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid are still being elucidated. However, studies suggest the following potential pathways:
- Microtubule Destabilization : Some pyrazole derivatives have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells . This suggests that 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid may similarly affect microtubule dynamics.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for cancer cell proliferation .
Study 1: Anticancer Activity Evaluation
In a study examining various pyrazole derivatives, researchers found that compounds structurally related to 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid exhibited significant growth inhibition in MDA-MB-231 cells. The most promising derivatives showed enhanced caspase activity, indicating their potential as apoptosis-inducing agents .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related pyrazole compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Although specific data for 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid were not detailed, the findings suggest that this class of compounds warrants further exploration for potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | 1368362-02-0 | Contains a methyl group at position 1 |
| 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | 1152624-58-2 | Propan-2-yl substituent instead of methyl |
| 3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid | 100010618 | Different positioning of functional groups |
This table illustrates the structural variations among pyrazole derivatives and their potential implications for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
